molecular formula C15H16O4 B6601609 ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate CAS No. 2124263-19-8

ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate

Cat. No.: B6601609
CAS No.: 2124263-19-8
M. Wt: 260.28 g/mol
InChI Key: GBSUQCYNVWYCRI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate is an organic compound with the molecular formula C15H16O4 It is a derivative of butanoic acid and features a phenylcyclopropyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as ethyl 2,4-dichloro-4-(1-phenylcyclopropyl)butanoate.

    Cyclopropylation: The intermediate undergoes cyclopropylation to introduce the phenylcyclopropyl group.

    Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction.

    Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated compounds or substituted derivatives.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2,4-dioxo-4-phenylbutanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Ethyl 2,4-dioxo-4-(2-CF3-phenyl)butanoate: Contains a trifluoromethyl group, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its phenylcyclopropyl group, which imparts distinct structural and functional characteristics compared to other related compounds.

Properties

IUPAC Name

ethyl 2,4-dioxo-4-(1-phenylcyclopropyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-2-19-14(18)12(16)10-13(17)15(8-9-15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSUQCYNVWYCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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